![molecular formula C23H22N2O3S B303970 N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303970.png)
N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide
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Overview
Description
N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in preclinical studies for the treatment of cancer. In
Mechanism of Action
N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Under hypoxic conditions, N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is converted into its active form, which generates a cytotoxic alkylating agent that selectively targets hypoxic tumor cells. The cytotoxic agent causes DNA damage and cell death, leading to decreased tumor growth.
Biochemical and Physiological Effects
N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have a favorable toxicity profile in preclinical studies. In addition, N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the immune response to tumors, leading to increased tumor cell death.
Advantages and Limitations for Lab Experiments
N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has several advantages for use in lab experiments. It is easy to synthesize and has a favorable toxicity profile. In addition, N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide can be used in combination with traditional chemotherapy and radiation therapy to enhance their efficacy. However, N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has some limitations for use in lab experiments. It is not effective against all types of cancer and may have limited efficacy in certain tumor types.
Future Directions
For the study of N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide include the development of new hypoxia-activated prodrugs, the identification of biomarkers, and the combination with immunotherapy.
Synthesis Methods
N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 2-thiophenecarboxylic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with 4-methoxyaniline and triethylamine to form the intermediate product, which is then reacted with vinyl magnesium bromide to form N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.
Scientific Research Applications
N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer, including breast, lung, colon, and pancreatic cancer. In these studies, N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to selectively target hypoxic regions of tumors, leading to increased tumor cell death and decreased tumor growth. N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the efficacy of traditional chemotherapy and radiation therapy.
properties
Product Name |
N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide |
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Molecular Formula |
C23H22N2O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(Z)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C23H22N2O3S/c1-15-6-7-17(13-16(15)2)22(26)25-21(14-20-5-4-12-29-20)23(27)24-18-8-10-19(28-3)11-9-18/h4-14H,1-3H3,(H,24,27)(H,25,26)/b21-14- |
InChI Key |
LGRZUJPVJNNHHX-STZFKDTASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)OC)C |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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